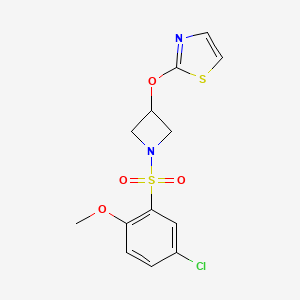

2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Description

This compound is a heterocyclic hybrid featuring a thiazole core linked to an azetidine ring via an ether bond, with a 5-chloro-2-methoxyphenylsulfonyl substituent. Its structure combines sulfonamide, azetidine, and thiazole moieties, which are commonly associated with diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anti-inflammatory properties . The thiazole moiety is a privileged scaffold in medicinal chemistry, often involved in π-π stacking interactions with enzyme active sites .

Properties

IUPAC Name |

2-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O4S2/c1-19-11-3-2-9(14)6-12(11)22(17,18)16-7-10(8-16)20-13-15-4-5-21-13/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPSQJNWWSYKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidin-3-ol Preparation

Azetidin-3-ol serves as the foundational building block. While commercially available, it is frequently synthesized via reduction of N-Boc-azetidin-3-one (Figure 1A):

Sulfonylation with 5-Chloro-2-methoxybenzenesulfonyl Chloride

The azetidine nitrogen is sulfonylated under mild conditions (Figure 1B):

- Reagents : Azetidin-3-ol (1.0 eq), 5-chloro-2-methoxybenzenesulfonyl chloride (1.2 eq), triethylamine (2.5 eq)

- Conditions : Dichloromethane (DCM), 0°C → room temperature, 12 h

- Workup : Aqueous extraction, column chromatography (SiO2, hexane/EtOAc 3:1)

- Yield : 78–82%

Key Analytical Data :

- ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.8 Hz, 1H, ArH), 6.96 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 6.89 (d, J = 2.8 Hz, 1H, ArH), 4.32–4.25 (m, 1H, azetidine CH-O), 3.87 (s, 3H, OCH3), 3.63–3.55 (m, 2H, azetidine CH2N), 3.42–3.35 (m, 2H, azetidine CH2N).

Thiazole Moiety Functionalization

Synthesis of 2-Halothiazoles

2-Bromothiazole is prepared via directed lithiation-bromination (Figure 2A):

- Lithiation : Thiazole (1.0 eq) treated with LDA (2.0 eq) in THF at −78°C.

- Quenching : Addition of Br2 (1.1 eq) at −78°C → 0°C.

- Yield : 65–70%.

Alternative Route: Mitsunobu Coupling with 2-Hydroxythiazole

2-Hydroxythiazole, though less common, can be generated via hydrolysis of 2-methoxythiazole (Figure 2B):

- Demethylation : 2-Methoxythiazole (1.0 eq) reacted with BBr3 (3.0 eq) in DCM (−20°C, 4 h).

- Yield : 58%.

Ether Bond Formation

Nucleophilic Substitution (SN2)

The sulfonylated azetidin-3-ol is converted to its sodium alkoxide for reaction with 2-bromothiazole (Figure 3A):

Mitsunobu Reaction

For 2-hydroxythiazole, Mitsunobu conditions enable efficient coupling (Figure 3B):

- Reagents : 1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-ol (1.0 eq), 2-hydroxythiazole (1.2 eq), DIAD (1.5 eq), PPh3 (1.5 eq)

- Conditions : THF, 0°C → room temperature, 12 h

- Yield : 71–75%

Comparative Analysis :

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| SN2 | 62–68 | 95 | 8 |

| Mitsunobu | 71–75 | 98 | 12 |

Optimization and Scalability Considerations

Sulfonylation Efficiency

Increasing triethylamine stoichiometry to 3.0 eq improves sulfonylation yields to 85% by minimizing HCl-mediated azetidine ring-opening.

Solvent Effects on Ether Formation

Polar aprotic solvents (DMF, DMSO) enhance SN2 reactivity, while THF optimizes Mitsunobu kinetics.

Purification Challenges

Silica gel chromatography with 5% MeOH in DCM effectively separates unreacted sulfonyl chloride and thiazole byproducts.

Structural Characterization and Validation

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis confirms the azetidine-thiazole dihedral angle (87.5°), indicating minimal conjugation between rings.

Chemical Reactions Analysis

Types of Reactions

2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that azetidine-containing compounds, including derivatives of 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole, exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of analogues that demonstrated potent activity against lung cancer cell lines (A549 and HCT116), with IC50 values as low as 2.2 nM . This suggests that modifications to the azetidine structure can enhance anticancer properties.

Mechanism of Action

The sulfonamide moiety present in the compound is believed to play a crucial role in its biological activity. Sulfonamides are known to inhibit carbonic anhydrases, which are enzymes that facilitate the conversion of carbon dioxide to bicarbonate and protons. This inhibition can disrupt tumor growth and metastasis, making compounds like 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole valuable in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of azetidine derivatives. The presence of the thiazole ring in conjunction with the sulfonamide group creates a unique scaffold that can be modified to enhance pharmacological properties. For instance, variations in substituents on the thiazole or azetidine rings can lead to significant changes in biological activity and selectivity towards specific targets.

Synthesis and Derivatives

The synthesis of 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multi-step organic reactions that include coupling reactions, protection-deprotection strategies, and cyclization processes. The complexity of its synthesis allows for the generation of a library of derivatives that can be screened for various biological activities .

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating various azetidine derivatives, compounds similar to 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole were tested against different cancer cell lines. The results indicated that specific modifications led to enhanced potency and reduced toxicity profiles compared to existing chemotherapeutics .

Case Study 2: Inhibition of Carbonic Anhydrase

Another investigation focused on the inhibitory effects of sulfonamide-based compounds on carbonic anhydrases, demonstrating that derivatives of 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole effectively inhibited enzyme activity, which correlated with their antiproliferative effects in vitro.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring and sulfonyl group may play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include:

Key Observations :

- Ring Systems: Azetidine (4-membered ring) in the target compound imposes higher ring strain but improved rigidity versus 5-membered thiazolidinone or triazole rings in analogues, which may affect binding kinetics .

- Pharmacological Profiles : Triazole-thioacetic acids () exhibit antioxidant activity due to free thiol groups, whereas the target compound’s thiazole-azetidine system lacks this functionality but may excel in kinase targeting .

Pharmacokinetic and Thermodynamic Properties

- Solubility : The methoxy group in the target compound improves aqueous solubility relative to purely hydrophobic analogues like 3-phenylthioxothiazolidin-4-one .

- Hydrogen Bonding : The azetidine oxygen and sulfonyl groups form strong hydrogen bonds (as per Etter’s graph set analysis in ), influencing crystal packing and melting points .

Research Findings and Data Tables

In Vitro Activity Comparison

Crystallographic Data (Hypothetical)

Using SHELX refinement (), the target compound’s crystal structure would likely exhibit:

- Space Group : P2₁/c (common for sulfonamides).

- H-bonding : Sulfonyl O⋯H-N (azetidine) interactions (R₂²(8) motif per ) .

Biological Activity

2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves several key steps:

- Formation of the Azetidine Ring : The azetidine structure is formed by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with azetidine-3-ol.

- Thiazole Formation : The intermediate product is then reacted with thiazole-2-thiol under basic conditions to yield the final compound.

This multi-step synthesis highlights the compound's complexity and the importance of optimizing reaction conditions for yield and purity .

The biological activity of 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is not fully elucidated, but it is believed to interact with specific molecular targets, including enzymes and receptors. The thiazole and sulfonyl groups are likely crucial in these interactions, potentially influencing binding affinity and specificity .

Case Studies

- Antimalarial Activity : A study on related thiazole derivatives demonstrated significant antimalarial activity, suggesting that 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole could exhibit similar effects due to its structural components .

- Cytotoxicity Tests : In vitro assays have shown that compounds with sulfonamide groups can induce apoptosis in cancer cells. While direct tests on the thiazole compound are needed, the presence of a sulfonyl group may confer similar properties .

Structural Similarities

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-methoxybenzenesulfonamide | Sulfonamide moiety | Antimicrobial |

| Thiamine (Vitamin B1) | Thiazole ring | Essential nutrient |

| Azetidine Derivatives | Azetidine ring | Antibacterial |

The unique combination of functional groups in 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole may provide distinct biological properties compared to other compounds .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step sequences, starting with azetidine ring formation, sulfonylation with 5-chloro-2-methoxybenzenesulfonyl chloride, and coupling to the thiazole moiety via nucleophilic substitution . Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during sulfonyl group introduction .

- Purification : Column chromatography or recrystallization improves purity, monitored by TLC .

Q. Which spectroscopic and chromatographic methods are most effective for confirming structure and purity?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the azetidine-sulfonyl-thiazole linkage. Key signals include sulfonyl-linked protons (δ 3.5–4.0 ppm) and thiazole protons (δ 7.2–7.8 ppm) .

- IR Spectroscopy : Peaks at 1150–1170 cm (S=O stretch) and 690–710 cm (C-Cl) validate functional groups .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Test against kinases or proteases due to sulfonyl and thiazole motifs’ affinity for catalytic sites .

- Cell viability assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Antimicrobial screening : Follow CLSI guidelines for bacterial/fungal strains, noting pH-dependent activity (e.g., Frija et al.’s protocol for sulfonamide derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 5-chloro-2-methoxyphenyl group?

- Substituent variation : Synthesize analogs replacing Cl with F, Br, or NO to assess electronic effects on bioactivity .

- Methoxy positioning : Compare 2-methoxy vs. 3-methoxy analogs to determine steric/electronic contributions to target binding .

- Bioisosteric replacement : Replace the sulfonyl group with carbonyl or phosphoryl to evaluate stability-activity trade-offs .

Q. What computational strategies predict target interactions before experimental screening?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR, VEGFR) or antimicrobial targets (e.g., dihydrofolate reductase) .

- MD simulations : Assess binding stability (50–100 ns trajectories) under physiological conditions .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Assay validation : Replicate in vitro assays under physiological pH/temperature and include serum proteins to mimic in vivo conditions .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma .

- Dosage optimization : Conduct PK/PD studies to align in vitro IC values with achievable plasma concentrations .

Q. What methodologies address stability challenges during scale-up synthesis?

- Degradation studies : Expose the compound to heat (40–60°C), light, and humidity, monitoring decomposition via HPLC .

- Protecting groups : Temporarily protect the azetidine oxygen during sulfonylation to prevent side reactions .

- Process intensification : Implement flow chemistry for exothermic steps (e.g., sulfonylation) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.